3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid
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Overview
Description
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid is an organophosphorus compound with the molecular formula C10H11O2P. This compound is characterized by the presence of a phosphinic acid group attached to a 3-methylbuta-1,2-dienyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid typically involves the reaction of appropriate phosphinic acid derivatives with 3-methylbuta-1,2-dienyl precursors. One common method involves the use of phosphinic acid and 3-methylbuta-1,2-dienyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinic acid group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphinic acid compounds. These products have various applications in different fields, including catalysis and material science .
Scientific Research Applications
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylbuta-1,2-dienylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phosphinic acid group.
Phenylphosphinic acid: Lacks the 3-methylbuta-1,2-dienyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-Methylbuta-1,2-dienyl(phenyl)phosphinic acid is unique due to the presence of both a 3-methylbuta-1,2-dienyl group and a phenyl group attached to the phosphinic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1833-29-0 |
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Molecular Formula |
C11H13O2P |
Molecular Weight |
208.19 g/mol |
InChI |
InChI=1S/C11H13O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,12,13) |
InChI Key |
VGXOLLDHRZHIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CP(=O)(C1=CC=CC=C1)O)C |
Origin of Product |
United States |
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